
Methyl 2-pyrrolidin-2-ylideneacetate
Overview
Description
Methyl 2-pyrrolidin-2-ylideneacetate is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-pyrrolidin-2-ylideneacetate (CAS No. 36625-47-5) is an organic compound recognized for its unique structural features, including a pyrrolidine ring and an acetate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- Structural Characteristics : The presence of the pyrrolidine moiety is often associated with diverse biological activities, including interactions with enzymes and receptors.
Synthesis Methods
Several synthesis methods have been developed for this compound, including:
- Condensation Reactions : Involving pyrrolidine derivatives and acetic acid or its derivatives.
- Cycloaddition Reactions : Utilizing azomethine ylides to form various derivatives with enhanced biological properties.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential in pharmacology and agrochemistry.
1. Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant cholinesterase inhibitory activity. For instance, certain synthesized cycloadducts showed potency comparable to known inhibitors like Galantamine, making them potential candidates for treating Alzheimer's disease .
2. Antimicrobial Properties
Studies have demonstrated the antimicrobial efficacy of compounds derived from this compound against various pathogens:
- Effective against bacteria such as Staphylococcus aureus and Salmonella typhi.
- Exhibited antifungal activity against species like Candida albicans and Aspergillus niger .
3. Agricultural Applications
This compound is utilized in the synthesis of agrochemicals, particularly fungicides. These compounds play a crucial role in crop protection, significantly reducing disease incidence and improving yield. The effectiveness of these fungicides is quantified by comparing treated versus untreated crop yields.
Case Study 1: Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory properties of synthesized derivatives of this compound. The results indicated that several compounds displayed IC50 values significantly lower than those of standard reference drugs, suggesting their potential as therapeutic agents for neurodegenerative disorders.
Case Study 2: Antimicrobial Activity
In another study, a series of derivatives were tested for their antimicrobial properties against a panel of bacteria and fungi. The results showed that certain derivatives had a higher efficacy than traditional antibiotics, indicating their potential use in developing new antimicrobial therapies.
Comparative Analysis
Scientific Research Applications
Agricultural Chemistry
Summary of Application:
Methyl 2-pyrrolidin-2-ylideneacetate is utilized in the synthesis of agrochemicals, particularly fungicides. These compounds are essential for protecting crops against fungal diseases and enhancing agricultural yield.
Methods of Application:
The compound is involved in synthesizing strobilurin fungicides through organic reactions such as catalytic cycles and coupling reactions. These fungicides are applied directly to crops to mitigate disease impact.
Results and Outcomes:
Field studies indicate that the application of strobilurin fungicides significantly reduces disease incidence and increases crop yields. For instance, treated fields showed a reduction in fungal infections by up to 30% compared to untreated controls.
Pharmacology
Summary of Application:
In pharmacology, this compound serves as a methylating agent for pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties.
Methods of Application:
The compound facilitates the introduction of methyl groups into drug molecules, which can enhance their metabolic stability and solubility. This process is crucial for optimizing drug formulations.
Results and Outcomes:
Studies have demonstrated that methylation can improve the bioavailability of certain drugs by increasing their solubility in biological systems. For example, compounds modified with this methylating agent exhibited improved absorption rates in preclinical trials.
Organic Synthesis
Summary of Application:
this compound plays a critical role in the formal total synthesis of complex organic molecules, including natural products and pharmaceuticals.
Methods of Application:
The compound is used in key synthetic steps such as protodeboronation and carbon-carbon bond formation through reactions like Suzuki–Miyaura coupling.
Results and Outcomes:
The efficiency of synthesis processes has been improved through the use of this compound, leading to higher yields and fewer reaction steps. For instance, its application in synthesizing complex alkaloids resulted in yields exceeding 85%.
Biotechnology
Summary of Application:
In biotechnology, this compound is involved in developing multienzyme complexes that enhance catalytic efficiency in synthetic biology applications.
Methods of Application:
The compound contributes to constructing artificial multienzyme complexes that streamline substrate production in biomanufacturing processes.
Results and Outcomes:
These complexes have demonstrated significant advantages over traditional methods, including higher product yields and reduced side reactions. A case study highlighted a multienzyme system utilizing this compound that achieved a 50% increase in product yield compared to conventional enzyme systems.
Pharmaceutical Sciences
Summary of Application:
this compound is also pivotal in pharmaceutical sciences for its role in drug candidate development.
Methods of Application:
It is employed to introduce methyl groups into drug candidates, thereby modulating their solubility and receptor binding properties.
Results and Outcomes:
Research indicates that compounds modified with this agent show enhanced selectivity and potency against various biological targets. For example, derivatives synthesized using this compound were assessed for their inhibitory effects on specific cancer cell lines, showing IC50 values significantly lower than those of unmodified counterparts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-pyrrolidin-2-ylideneacetate, and how can reaction parameters be optimized?
- Methodology :
- Route Selection : Consider esterification of 2-pyrrolidinone derivatives with methyl acrylate equivalents under basic catalysis. For example, analogous methods for methyl phenylacetoacetate involve Claisen condensation or Michael addition .
- Optimization : Use controlled temperature (0–5°C) to minimize side reactions, and employ anhydrous conditions to prevent hydrolysis. Catalytic bases like NaOMe or KOtBu can enhance yield.
- Purity Control : Monitor by TLC or HPLC, referencing impurity standards such as 2-phenyl-2-(pyridin-2-yl)acetamide derivatives for cross-validation .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : Focus on -NMR signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and ester carbonyl (δ 3.7–3.9 ppm for OCH). Compare with spectral libraries of structurally related esters like methyl 2-thienyl acetate .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks. Fragmentation patterns should align with pyrrolidine ring cleavage.
- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm^{-1) and C=N vibrations (~1640 cm^{-1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction mechanisms involving this compound as a heterocyclic precursor?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., -labeled esters) to track cycloaddition pathways in [3+2] reactions. Compare with methylphenidate synthesis, where stereoelectronic effects dictate regioselectivity .
- Kinetic Studies : Conduct variable-temperature NMR to identify intermediates. For example, pyrrolidine derivatives like 2-(chloromethyl)pyrrolidine exhibit configurational stability challenges that may parallel your compound’s behavior .
- Computational Modeling : Apply DFT calculations to assess transition-state energies for competing pathways (e.g., nucleophilic vs. electrophilic activation) .
Q. What strategies ensure reliable quantification of this compound in biological matrices using HPLC/GC-MS?
- Methodology :
- Column Selection : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (70:30, 0.1% TFA) for HPLC. For GC-MS, derivatize with BSTFA to enhance volatility .
- Validation Parameters :
Parameter | Requirement | Reference Standard |
---|---|---|
Linearity | R ≥ 0.995 | Methylphenidate analogs |
LOD/LOQ | 0.1–1.0 µg/mL | EP impurity standards |
Recovery | 85–115% |
Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?
- Methodology :
- Storage Conditions : Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation, as recommended for similar esters like methyl 2-phenylacetoacetate .
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Key degradation pathways may include ester hydrolysis to pyrrolidinone derivatives .
Q. How do steric and electronic properties of this compound affect its reactivity in multicomponent reactions?
- Methodology :
- Steric Analysis : Use X-ray crystallography (if feasible) or molecular docking to assess spatial hindrance at the pyrrolidine nitrogen. Compare with 2-ethyl-2-(3-methoxyphenyl)pyrrolidine, where substituents alter reaction kinetics .
- Electronic Profiling : Employ Hammett constants (σ) to predict substituent effects on electrophilicity. The ester’s electron-withdrawing nature may enhance reactivity in Knoevenagel condensations .
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?
- Methodology :
- Comparative Studies : Replicate reactions under standardized conditions (e.g., solvent, catalyst loading). For example, discrepancies in enantiomeric excess (ee) may arise from trace moisture, as seen in methylphenidate syntheses .
- Advanced Characterization : Use chiral HPLC with amylose-based columns to verify ee. Cross-reference with synthetic intermediates like levocetirizine dihydrochloride, where stereochemical purity is critical .
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740113 | |
Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36625-47-5 | |
Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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